molecular formula C12H21NO3 B452039 4-(Cyclooctylamino)-4-oxobutanoic acid CAS No. 392714-61-3

4-(Cyclooctylamino)-4-oxobutanoic acid

Cat. No. B452039
CAS RN: 392714-61-3
M. Wt: 227.3g/mol
InChI Key: GGGQYDFERFYSMO-UHFFFAOYSA-N
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Description

The compound “4-(Cyclooctylamino)-4-oxobutanoic acid” is an amino acid derivative with a cyclooctyl group attached to the nitrogen atom and a carboxylic acid group at the end of the butanoic acid chain . Amino acids are fundamental building blocks of proteins and play crucial roles in many biological processes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other amino acid derivatives. For instance, the Strecker synthesis is a common method for the synthesis of α-amino acids . This involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctyl group (a cyclic structure with eight carbon atoms) attached to an amino group, which is further attached to a four-carbon chain ending in a carboxylic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

Amino acid derivatives can participate in a variety of chemical reactions. For instance, the carboxylic acid group can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of both an amino group and a carboxylic acid group suggests that it could exist as a zwitterion at certain pH values . The cyclooctyl group could potentially make this compound more hydrophobic .

Scientific Research Applications

Biomedical Research

This compound could be involved in the creation of novel amino acid derivatives with potential biomedical applications. Such derivatives might be useful in studying enzyme-substrate interactions or as building blocks for bioactive peptides .

Biochemistry Studies

In biochemistry, 4-(Cyclooctylamino)-4-oxobutanoic acid might be used to investigate amino acid metabolism and protein synthesis. It could help in understanding the role of similar non-standard amino acids in metabolic pathways .

Industrial Applications

The compound could find applications in industrial settings, such as in the production of specialty polymers or as an additive in manufacturing processes where its unique properties might enhance product performance .

Environmental Science

Research into the environmental fate of 4-(Cyclooctylamino)-4-oxobutanoic acid could provide insights into the biodegradability and ecological impact of similar compounds. It might also be used in studies related to soil remediation or pollutant degradation .

Agricultural Research

In agriculture, this compound could be explored for its potential role in plant growth and development. It might influence the synthesis of plant hormones or serve as a chelating agent to improve nutrient uptake from the soil .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets, which are currently unknown .

Future Directions

Future research could focus on elucidating the biological activity of this compound, determining its physical and chemical properties, and developing efficient methods for its synthesis. This could potentially lead to the discovery of new therapeutic agents or useful chemical tools .

properties

IUPAC Name

4-(cyclooctylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11(8-9-12(15)16)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGQYDFERFYSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357057
Record name 4-(cyclooctylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392714-61-3
Record name 4-(cyclooctylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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